molecular formula C10H18N2O5S B038244 N-gamma-Glutamylcysteine ethyl ester CAS No. 114627-30-4

N-gamma-Glutamylcysteine ethyl ester

Cat. No.: B038244
CAS No.: 114627-30-4
M. Wt: 278.33 g/mol
InChI Key: IVEKVTHFAJJKGA-BQBZGAKWSA-N
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Description

N-gamma-Glutamylcysteine ethyl ester is a synthetic derivative of gamma-glutamylcysteine, a dipeptide composed of glutamic acid and cysteine. This compound is primarily used as a precursor to glutathione, an important antioxidant in biological systems. The ethyl ester modification enhances its ability to cross cellular membranes, making it more effective in increasing intracellular glutathione levels .

Scientific Research Applications

N-gamma-Glutamylcysteine ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of glutathione and other thiol-containing compounds.

    Biology: Employed in studies related to oxidative stress and cellular redox states.

    Medicine: Investigated for its potential neuroprotective effects and its role in reducing oxidative damage in various diseases.

    Industry: Utilized in the production of antioxidants and other bioactive compounds

Safety and Hazards

N-gamma-Glutamylcysteine ethyl ester has been shown to have promising hepatoprotective effects . It has been used in human trial studies and has been shown to be non-toxic .

Future Directions

N-gamma-Glutamylcysteine ethyl ester might be a promising agent for the prevention of diseases associated with chronic GSH depletion . It has potential as an adjunct for treating diseases associated with chronic GSH depletion .

Biochemical Analysis

Biochemical Properties

N-gamma-Glutamylcysteine ethyl ester is known to interact with various enzymes, proteins, and other biomolecules. It is a precursor of glutathione (GSH), a crucial antioxidant in cells . The compound can be directly taken up by cells and hydrolyzed to glutathione .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to increase cellular glutathione levels, which can protect cells from oxidative stress and any resulting physiological damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into glutathione within cells. This process helps in maintaining or disrupting the oxidative environment of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to transiently increase lymphocyte glutathione levels above homeostatic levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, it has been shown to protect mice from toxicity due to certain compounds .

Metabolic Pathways

This compound is involved in the glutathione metabolic pathway. It serves as a precursor to glutathione, a crucial antioxidant in cells .

Transport and Distribution

This compound is transported into cells where it is hydrolyzed to glutathione . This process helps in maintaining or disrupting the oxidative environment of the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be within the cytoplasm of cells, where it is hydrolyzed to form glutathione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-gamma-Glutamylcysteine ethyl ester typically involves the esterification of gamma-glutamylcysteine. One common method includes the reaction of gamma-glutamylcysteine with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-gamma-Glutamylcysteine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

    Gamma-Glutamylcysteine: The parent compound without the ethyl ester modification.

    Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine.

    N-acetylcysteine: A precursor to cysteine and glutathione.

Uniqueness

N-gamma-Glutamylcysteine ethyl ester is unique due to its enhanced ability to cross cellular membranes compared to its parent compound, gamma-glutamylcysteine. This makes it more effective in increasing intracellular glutathione levels, thereby providing better protection against oxidative stress .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEKVTHFAJJKGA-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150802
Record name N-gamma-Glutamylcysteine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114627-30-4
Record name N-gamma-Glutamylcysteine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114627304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-gamma-Glutamylcysteine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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